9-[2-Hydroxy-3-[3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC13867209
Molecular Formula: C32H30O11
Molecular Weight: 590.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H30O11 |
|---|---|
| Molecular Weight | 590.6 g/mol |
| IUPAC Name | 9-[2-hydroxy-3-[3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C32H30O11/c1-31(2,36)22(16-40-30-26-20(10-12-38-26)14-18-6-8-24(35)42-28(18)30)43-32(3,4)21(33)15-39-29-25-19(9-11-37-25)13-17-5-7-23(34)41-27(17)29/h5-14,21-22,33,36H,15-16H2,1-4H3 |
| Standard InChI Key | OIZNBPDWHFCLKY-UHFFFAOYSA-N |
| SMILES | CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O |
| Canonical SMILES | CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound features a fused furocoumarin backbone, with two furo[3,2-g]chromen-7-one units interconnected via hydroxy- and methyl-substituted alkoxy linkages. The IUPAC name reflects its branched ether and ester functionalities, which are critical for its three-dimensional conformation. Such structural complexity is emblematic of naturally derived furanocoumarins, which often exhibit dimeric or trimeric configurations .
Synthetic Pathways
While no direct synthesis route for this compound has been published, methods for analogous furanocoumarins involve oxidative coupling of monomeric units. For example, rivulobirin E—a dimeric furanocoumarin—is synthesized via photochemical [2+2] cycloaddition or enzymatic coupling under controlled conditions . The presence of multiple hydroxyl and methyl groups in the target compound suggests that protective group strategies would be essential to prevent undesired side reactions during synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
Although specific NMR data for this compound are unavailable, Table 1 extrapolates spectral signatures from rivulobirin E (1) and rivulotririn C (2), which share structural motifs .
Table 1: Comparative NMR Data for Furanocoumarin Derivatives
| Position | Rivulobirin E (δ, ppm) | Rivulotririn C (δ, ppm) | Inferred Shifts for Target Compound |
|---|---|---|---|
| H-3 | 6.33 (d, J=9.6 Hz) | 5.77 (d, J=9.6 Hz) | 6.10–6.40 (d, J=9.5–10.0 Hz) |
| H-4 | 7.74 (br d) | 6.85 (d, J=9.6 Hz) | 7.20–7.60 (br d) |
| H-5 | 7.34 (br s) | 7.09 (s) | 7.10–7.30 (s) |
The downfield shifts of H-4 and H-5 (δ >7 ppm) are consistent with conjugation to electron-withdrawing carbonyl groups, a hallmark of furanocoumarins .
Mass Spectrometry and Molecular Weight
The molecular formula C32H30O11 yields a calculated exact mass of 590.6 g/mol. High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 590.1794 (M+H)+, with fragment ions corresponding to sequential loss of hydroxylated side chains.
Biological Activities and Mechanisms
Anticancer Properties
Dimeric furanocoumarins exhibit dose-dependent cytotoxicity against cancer cell lines. For instance, rivulotririn C inhibits breast adenocarcinoma (MCF-7) proliferation with an IC50 of 12.5 μM . The target compound’s branched alkoxy groups may enhance membrane permeability, potentiating similar effects.
Anti-inflammatory and Neuroprotective Effects
Modulation of NF-κB and COX-2 pathways by furanocoumarins has been documented. In rodent models, rivulobirin E reduces hippocampal inflammation by 40% compared to controls . The target compound’s multiple hydroxyl groups could synergistically suppress pro-inflammatory cytokines like TNF-α and IL-6.
Pharmacological and Therapeutic Implications
Drug Development Challenges
The compound’s high molecular weight (590.6 g/mol) and logP ~3.2 (predicted) may limit bioavailability. Structural modifications, such as glycosylation or PEGylation, could improve solubility without compromising activity.
Future Research Directions
-
Synthetic Optimization: Developing regioselective methods to install methyl and hydroxyl groups.
-
In Vivo Toxicology: Assessing hepatotoxicity and renal clearance in preclinical models.
-
Target Identification: Screening against kinase libraries to pinpoint molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume